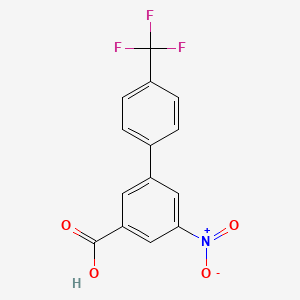

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRVADUQUXMKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691174 | |

| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261858-56-3 | |

| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid, a key building block in pharmaceutical and materials science research. The presented methodology is grounded in modern synthetic organic chemistry principles, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this synthesis.

Introduction and Strategic Approach

This compound is a substituted aromatic carboxylic acid featuring a nitro group and a trifluoromethylphenyl moiety. These functional groups impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including potential therapeutic agents and functional materials.

The synthetic strategy outlined herein focuses on a convergent approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modern coupling method is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal choice for the synthesis of complex biaryl compounds.[1][2][3] The overall synthetic pathway is depicted below.

Figure 1: Overall Synthetic Strategy. A convergent synthesis of the target molecule via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

The success of the final coupling step relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors: 3-bromo-5-nitrobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Synthesis of 3-Bromo-5-nitrobenzoic acid

3-Bromo-5-nitrobenzoic acid serves as the electrophilic partner in the Suzuki-Miyaura coupling. It is a versatile building block in organic synthesis.[4] While commercially available, its synthesis from simpler precursors is a common and instructive laboratory procedure. A common route involves the nitration of 3-bromobenzoic acid.

Experimental Protocol: Nitration of 3-Bromobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 10.0 g of 3-bromobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining a cool temperature.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-bromobenzoic acid over 30-45 minutes. The reaction temperature should be maintained between 0-10 °C throughout the addition.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be recrystallized from an ethanol-water mixture to yield pure 3-bromo-5-nitrobenzoic acid.

Causality of Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.[5][6]

-

Maintaining a low temperature during the reaction is crucial to control the exothermic nature of the nitration and to minimize the formation of side products.

Synthesis of 4-(Trifluoromethyl)phenylboronic acid

4-(Trifluoromethyl)phenylboronic acid is the nucleophilic partner in the Suzuki-Miyaura coupling. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates.[1] This reagent is also commercially available but can be synthesized from 4-bromobenzotrifluoride via a Grignard reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2.43 g of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 22.5 g of 4-bromobenzotrifluoride in 100 mL of anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should be initiated with gentle heating if necessary and then maintained at a gentle reflux.

-

Reaction with Trialkyl Borate: After the magnesium has been consumed, cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 20.8 g of trimethyl borate in 50 mL of anhydrous THF, keeping the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction is then quenched by the slow addition of 100 mL of 2 M hydrochloric acid.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford pure 4-(trifluoromethyl)phenylboronic acid.

Causality of Experimental Choices:

-

The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive towards water.

-

The low-temperature addition of the trialkyl borate is necessary to prevent over-addition and the formation of borinic and boronic acids.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[2][3] In this synthesis, it facilitates the formation of the C-C bond between the two aromatic rings.

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. The palladium catalyst cycles between the 0 and +2 oxidation states to facilitate the cross-coupling.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a Schlenk flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq)[7], a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium carbonate (3.0 eq) or cesium carbonate (2.5 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Acidify the aqueous solution with 2 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-5-nitrobenzoic acid | 1.0 | Electrophile |

| 4-(Trifluoromethyl)phenylboronic acid | 1.2 | Nucleophile |

| Palladium Catalyst | 0.03 | Catalyst |

| Base (e.g., K₂CO₃) | 3.0 | Activates boronic acid |

| Solvent (e.g., Dioxane/Water) | - | Reaction Medium |

Causality of Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and its supporting ligands is crucial for the efficiency of the reaction. Ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium species and facilitate the elementary steps of the catalytic cycle.

-

Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.

-

Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended route, other cross-coupling reactions could also be employed.

-

Ullmann Reaction: A classical approach for biaryl synthesis involves the copper-mediated coupling of two aryl halides.[8][9][10] However, this method typically requires harsh reaction conditions, such as high temperatures, and may have limited functional group tolerance compared to palladium-catalyzed methods.[8]

-

Buchwald-Hartwig Amination Chemistry: While primarily used for C-N bond formation, the principles and catalyst systems developed for Buchwald-Hartwig amination have significantly advanced the field of cross-coupling and share mechanistic similarities with C-C bond-forming reactions.[11][12]

Conclusion

The synthesis of this compound is efficiently achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and high-yielding pathway to the target molecule. The successful execution of this synthesis relies on a solid understanding of the underlying reaction mechanisms and careful attention to experimental detail, particularly in the preparation of the starting materials and the execution of the final palladium-catalyzed coupling step. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Hashinoki, M., et al. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. J-STAGE. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

- Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PrepChem.com. Synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Beilstein Journals. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. [Link]

-

National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Cambridge University Press. Ullmann Reaction. [Link]

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...[Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

-

ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RUA. FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]

-

Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

- Google Patents.

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds - EP 0129528 B1. [Link]

-

National Center for Biotechnology Information. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

-

Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. aiinmr.com [aiinmr.com]

- 6. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 7. 4-(Trifluoromethyl)phenylboronic acid | TargetMol [targetmol.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic acid

A Note on Chemical Nomenclature: Initial searches for "5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid" did not yield a conclusive Chemical Abstracts Service (CAS) number, suggesting ambiguity in the provided nomenclature. This guide will therefore focus on the well-characterized and commercially available regioisomer, 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3) . This compound is a critical building block in medicinal chemistry and serves as a representative example for researchers working with substituted benzoic acids.

Introduction: A Key Intermediate in Modern Drug Discovery

3-Nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of three key functional groups on a benzene ring: a carboxylic acid, a nitro group, and a trifluoromethyl group. The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably amide bond formation. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro group is a versatile functional group that can be readily reduced to an amine, providing a pathway to a diverse range of derivatives, or it can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring.[2]

This guide provides a comprehensive overview of 3-Nitro-5-(trifluoromethyl)benzoic acid, including its physicochemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety and handling information.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)benzoic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 328-80-3 | [3][4] |

| Molecular Formula | C₈H₄F₃NO₄ | [4][5] |

| Molecular Weight | 235.12 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 128.0-132.0 °C | |

| Purity | Typically ≥95% | [5] |

| Synonyms | 3-Carboxy-5-nitrobenzotrifluoride, α,α,α-trifluoro-5-nitro-m-toluic acid | [5] |

| InChI Key | ODCLHXGXGFBBTA-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)c1cc(cc(c1)=O)C(F)(F)F | [6] |

Spectroscopic Data: A representative ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 8.69 (1H, s), 8.74 (1H, s), and 9.1 (1H, s), corresponding to the aromatic protons.[3]

Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

The most common laboratory-scale synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, and the carboxylic acid group is also a meta-director, thus the nitration reaction proceeds with high regioselectivity to yield the desired 3,5-disubstituted product.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic acid[3]

Causality of Experimental Choices:

-

Reagents: Fuming nitric acid is used as the nitrating agent, and concentrated sulfuric acid serves as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The initial addition of nitric acid is carried out at 0 °C to control the exothermic reaction and prevent over-nitration or side reactions. The reaction is then gently warmed to 35 °C to ensure the completion of the reaction in a reasonable timeframe.

-

Workup: The reaction mixture is poured into ice water to precipitate the product, which has low solubility in aqueous media. The subsequent washing steps with water and dissolution in ethyl acetate followed by washing are to remove any remaining acid and inorganic byproducts.

Step-by-Step Methodology:

-

In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid (880 mL) containing 3-(trifluoromethyl)benzoic acid (203.4 g) to 0 °C in an ice bath.

-

Slowly add 90% fuming nitric acid (210 mL) to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at 35 °C for 3 hours.

-

Slowly pour the reaction mixture into a large beaker containing approximately 1 kg of crushed ice with vigorous stirring. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash the solid with 500 mL of water.

-

Dissolve the crude product in 500 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-Nitro-5-(trifluoromethyl)benzoic acid as a white powder (typical yield: ~92%).[3]

Synthesis Workflow Diagram

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 328-80-3 [chemicalbook.com]

- 4. 3-Nitro-5-(trifluoromethyl)benzoic acid | CAS 328-80-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 328-80-3|3-Nitro-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Putative Mechanism of Action for 5-Nitro-3-(4-trifluoromethylphenyl)benzoic Acid Derivatives

Preamble: A Molecule of Designed Intent

In the landscape of modern drug discovery, the rational design of small molecules with specific therapeutic aims is paramount. The 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid scaffold represents a fascinating convergence of pharmacophoric elements, each contributing to a potential biological activity profile. The strategic incorporation of a nitro group, a trifluoromethyl moiety, and a benzoic acid core suggests a deliberate engineering approach towards creating a novel therapeutic agent. This technical guide aims to dissect the plausible mechanisms of action for this class of compounds, providing a roadmap for researchers and drug development professionals to explore their full therapeutic potential. We will delve into the anticipated biological targets, the experimental methodologies required for validation, and the underlying structure-activity relationships that govern their efficacy.

Section 1: Deconstructing the Pharmacophore - A Triad of Functionality

The this compound structure is not a random assortment of chemical groups. Each component is known to impart specific properties that can influence the molecule's pharmacokinetic and pharmacodynamic profile.

-

The Benzoic Acid Core: This is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. Its acidic nature can facilitate interactions with active sites of enzymes or receptors.

-

The 5-Nitro Group: The presence of a nitroaromatic group is a strong indicator of a potential prodrug strategy, particularly in the context of antimicrobial and anticancer therapies.[1][2][3][4] This group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or within certain bacteria, to generate reactive nitrogen species that are cytotoxic.[1][2]

-

The 4-Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is a bioisostere for several non-polar groups and is frequently used in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] Its strong electron-withdrawing nature can also influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets.

Based on this analysis, a primary hypothesis emerges: This compound derivatives may act as bioreductive prodrugs, with the trifluoromethylphenyl group serving to modulate target specificity and pharmacokinetic properties.

Section 2: The Hypothesized Mechanism of Action - A Tale of Two Environments

We propose a dualistic mechanism of action, contingent on the cellular environment.

In Hypoxic Environments (e.g., Solid Tumors, Anaerobic Bacteria): The Bioreductive Pathway

The central hypothesis revolves around the reductive activation of the 5-nitro group. This is a well-documented mechanism for other nitroaromatic compounds.[1][2]

Proposed Signaling Pathway:

Caption: Proposed bioreductive activation pathway.

In this model, the parent compound, which is relatively non-toxic, enters a hypoxic cell. Cellular nitroreductases, which are often overexpressed in cancer cells and present in various bacteria, reduce the nitro group. This reduction process generates highly reactive nitrogen species, such as nitric oxide (NO), which can induce cellular damage through various mechanisms including DNA strand breaks, protein nitrosylation, and lipid peroxidation, ultimately leading to apoptosis or cell death.[1]

In Normoxic Environments: Direct Target Inhibition

While the bioreductive pathway is a strong candidate, it is also plausible that the parent molecule or its metabolites could have direct inhibitory effects on specific cellular targets. The presence of the trifluoromethylphenyl group suggests that the molecule may have a high affinity for specific protein binding pockets.[5] Potential targets could include enzymes involved in cellular proliferation or bacterial survival.

Section 3: Experimental Validation - A Phased Approach

To rigorously test our hypothesized mechanism of action, a multi-pronged experimental strategy is required.

Phase 1: Cellular Activity and Cytotoxicity Profiling

The initial step is to determine the biological activity of the compound series across a panel of relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, PC-3) and/or bacterial cultures in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 24-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Data Presentation:

| Compound ID | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

| NTB-1 | -H | [Data] | [Data] | [Data] |

| NTB-2 | -CH3 | [Data] | [Data] | [Data] |

| NTB-3 | -Cl | [Data] | [Data] | [Data] |

Phase 2: Investigating the Bioreductive Mechanism

If the compounds show significant cytotoxicity, the next step is to investigate the role of the nitro group and its reduction.

Experimental Workflow:

Caption: Workflow for investigating the bioreductive mechanism.

Key Experiments:

-

Hypoxia vs. Normoxia Cytotoxicity Assay: Repeat the MTT assay under both normoxic (21% O2) and hypoxic (1% O2) conditions. A significant increase in cytotoxicity under hypoxic conditions would support the bioreductive prodrug hypothesis.

-

Nitroreductase Inhibition: Co-treat cells with the compound and a known nitroreductase inhibitor. A decrease in cytotoxicity in the presence of the inhibitor would implicate nitroreductases in the compound's mechanism of action.

-

Nitric Oxide Detection: Utilize fluorescent probes (e.g., DAF-FM diacetate) to measure intracellular nitric oxide production in cells treated with the compounds. An increase in NO levels would be strong evidence for the proposed mechanism.

Phase 3: Target Deconvolution

To identify potential direct targets of the parent compound or its metabolites, a broader screening approach is necessary.

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

This assay determines if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall components in bacteria.

-

Bacterial Culture: Grow a bacterial strain of interest to mid-log phase.

-

Radiolabeled Precursor Addition: Aliquot the culture into tubes and add radiolabeled precursors for DNA ([3H]thymidine), RNA ([3H]uridine), protein ([3H]leucine), and cell wall ([14C]N-acetylglucosamine) synthesis.

-

Compound Treatment: Add the test compound at a concentration that inhibits growth.

-

Incubation and Sampling: Incubate the cultures and take samples at various time points.

-

Precipitation and Scintillation Counting: Precipitate the macromolecules, collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: A broad inhibition of multiple pathways may suggest a global effect on bacterial cell function, consistent with the generation of reactive species.[6][7][8] Selective inhibition of one pathway would point towards a more specific target.

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold will be crucial for optimizing its activity and properties.

Key SAR Postulates:

-

Importance of the Nitro Group: Replacement of the 5-nitro group with other substituents (e.g., amino, chloro) is expected to significantly decrease or abolish the hypoxia-selective cytotoxicity.[9]

-

Role of the Trifluoromethyl Group Position: Moving the CF3 group to the 2- or 3-position on the phenyl ring will likely alter the molecule's conformation and binding affinity for its target(s).

-

Modifications of the Benzoic Acid: Esterification or amidation of the carboxylic acid group could create prodrugs with improved cell permeability, which are then hydrolyzed intracellularly to the active acid form.[4][10]

Conclusion

The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The strong theoretical basis for a bioreductive mechanism of action, coupled with the potential for direct target inhibition modulated by the trifluoromethylphenyl group, provides a clear and compelling direction for future research. The experimental workflows outlined in this guide offer a systematic and robust approach to elucidating the precise mechanism of action and to optimizing the therapeutic potential of this intriguing class of molecules. Through a dedicated and logical scientific inquiry, the full value of these compounds in addressing unmet medical needs can be realized.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Sofowora, A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 1-7.

- Hansa, R. K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. European Journal of Medicinal Chemistry, 219, 113402.

- ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.

- Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.

- PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

- Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 534-542.

- Wang, S., et al. (2018). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3364-3375.

- Brecik, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 984.

- PubMed. (2022).

- MDPI. (2021).

- ResearchGate. (2025).

- Rutgers University. (n.d.). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis.

- Pinto, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118.

Sources

- 1. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic Acid

Executive Summary

Molecule: 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid Class: Nitro-substituted Biphenyl Carboxylic Acid Application: Pharmaceutical Intermediate / Pharmacophore Scaffold (e.g., PPAR agonists, Kinase Inhibitors)

This technical guide provides a rigorous framework for characterizing the physicochemical behavior of this compound. As a lipophilic, electron-deficient biphenyl acid, this molecule presents specific challenges in formulation—namely, "brick dust" solubility behavior and pH-dependent stability. This document outlines the theoretical basis for its properties and details the experimental protocols required for validation in a drug discovery setting.

Part 1: Physicochemical Profile & Structure-Property Relationships (SPR)

To master the handling of this compound, one must first understand how its functional groups dictate its behavior in solution.

Structural Analysis

The molecule consists of a biphenyl core decorated with three distinct functionalities that drive its properties:

-

Benzoic Acid (C-1): The primary ionization center. The electron-withdrawing nature of the nitro and trifluoromethyl groups will likely lower the

relative to unsubstituted benzoic acid ( -

Nitro Group (

at C-5): A strong electron-withdrawing group (EWG) that increases metabolic stability but introduces potential photolability. It significantly increases polarity without aiding aqueous solubility. -

4-Trifluoromethylphenyl (

at C-4'): This moiety drastically increases lipophilicity (

Predicted Physicochemical Metrics

- (Acidic): 3.6 ± 0.2 (Predicted)

-

LogP (Lipophilicity): ~4.2 – 4.8 (High lipophilicity)

-

Solubility Classification: BCS Class II or IV (Low Solubility)

-

Melting Point: High (>180°C predicted due to rigid biphenyl core and intermolecular H-bonding).

SPR Visualization

The following diagram maps the functional groups to their impact on solubility and stability.

Figure 1: Structure-Property Relationship (SPR) map highlighting the functional group contributions to the physicochemical profile.

Part 2: Solubility Characterization

Due to the biphenyl core and

Solubility Profile Data (Reference Ranges)

| Solvent System | Predicted Solubility (mg/mL) | Application |

| Water (pH 1.2) | < 0.001 (Insoluble) | Gastric simulation |

| PBS (pH 7.4) | 0.5 – 2.0 (Moderate) | Physiological relevance (Ionized form) |

| DMSO | > 50 | Stock solution preparation |

| Ethanol | 10 – 25 | Co-solvent formulations |

| 0.1 N NaOH | > 10 | Basic extraction / Salt formation |

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility at equilibrium.

-

Preparation: Weigh 5 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

-

Equilibration: Shake at 37°C for 24 hours.

-

Note: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon due to drug adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calculation:

-

Part 3: Stability Profiling

While the biphenyl ether bond is chemically robust, the nitro group introduces specific vulnerabilities.

Degradation Pathways

-

Photolysis: Nitro-aromatics are susceptible to rearrangement or reduction under UV light.

-

Oxidation: The electron-deficient rings are resistant to oxidation, but extreme conditions (peroxides) may attack the alkyl positions if present (less relevant here) or the aromatic ring itself.

-

Hydrolysis: The benzoic acid moiety is stable. There are no esters or amides to hydrolyze.

Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)

Objective: Validate the stability-indicating analytical method.

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (Expected Stable) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | < 5% (Expected Stable) |

| Oxidation | 3% | 24 Hours | Monitor for N-oxides |

| Photolysis | UV / Fluorescent Light | 1.2M Lux hours | High Risk (Protect from light) |

| Thermal | 60°C / 75% RH | 7 Days | Solid state stability |

Stability Workflow Diagram

Figure 2: Forced degradation workflow to determine handling requirements.

Part 4: Handling & Storage Recommendations

Based on the chemical structure and predicted stability profile:

-

Light Protection: Store in amber vials. The nitro group mandates protection from direct UV exposure to prevent nitro-to-nitroso rearrangement.

-

Hygroscopicity: As a free acid, the material may be slightly hygroscopic. Store in a desiccator at -20°C for long-term storage.

-

Solution Storage: DMSO stocks (10 mM) are likely stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound due to its "brick dust" nature.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Stability). Link

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link

-

PubChem. (2025).[1][2] Compound Summary for 4'-Trifluoromethyl-2-biphenyl carboxylic acid (Analog). National Library of Medicine. Link

Sources

Molecular structure and weight of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

An In-depth Technical Guide to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a complex organic molecule with significant potential in pharmaceutical and materials science applications. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to detail its molecular structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical framework for the synthesis and characterization of this and related biphenyl derivatives.

Introduction: The Scientific Rationale

The convergence of three key functional groups—a biphenyl carboxylic acid scaffold, a nitro group, and a trifluoromethyl (CF₃) moiety—defines the unique chemical character of this compound. Each of these components imparts distinct properties that are highly sought after in modern chemistry:

-

Biphenyl Carboxylic Acids: This structural motif is a cornerstone in medicinal chemistry, found in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen.[1] The biphenyl structure provides a rigid yet conformationally flexible backbone, ideal for precise interaction with biological targets.[2]

-

Trifluoromethyl Group (CF₃): The inclusion of a CF₃ group is a widely used strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] In materials science, the CF₃ group contributes to thermal stability and unique electronic properties.[4][5]

-

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic system, which can be crucial for modulating reactivity and biological activity.[6] Nitroaromatic compounds are also versatile synthetic intermediates, particularly for the synthesis of amines, and are building blocks for many pharmaceutically relevant molecules.[7][8]

The strategic combination of these groups in the target molecule suggests its potential as a novel scaffold for developing advanced therapeutic agents or high-performance materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are derived directly from its molecular structure.

Molecular Structure

The IUPAC name defines the precise arrangement of substituents on the benzoic acid core. The structure consists of a central benzoic acid ring, substituted at the C3 position with a 4-trifluoromethylphenyl group and at the C5 position with a nitro group.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of the calculated and predicted physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, purification, and formulation.

| Property | Value |

| Molecular Formula | C₁₄H₈F₃NO₄ |

| Molecular Weight | 311.22 g/mol |

| Monoisotopic Mass | 311.04055 Da |

| Predicted LogP | 4.5 - 5.0 |

| Predicted pKa | 3.0 - 3.5 |

| Appearance | Predicted to be a pale yellow to off-white solid |

Proposed Synthetic Pathway and Experimental Protocol

As this molecule is not commercially available, a reliable synthetic route is critical. A two-step pathway involving a Suzuki-Miyaura cross-coupling reaction followed by regioselective nitration is proposed as the most efficient approach.

Synthetic Workflow Overview

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of the C-C bond between the two aromatic rings via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is renowned for its high yields, mild conditions, and tolerance of a wide range of functional groups.

Causality: The choice of starting materials—3-Bromo-5-nitrobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid—is strategic. The bromo- and nitro- substituents on the benzoic acid ring are electron-withdrawing, which can activate the aryl halide for oxidative addition to the palladium catalyst. The boronic acid must be activated with a base to facilitate transmetalation.[9][10]

Protocol:

-

Reagent Preparation: In a nitrogen-purged reaction vessel, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the mixture.[11]

-

Reaction Execution: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Acidify the aqueous phase with 1M HCl to pH ~2-3 to precipitate the carboxylic acid product. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Alternative Route: Nitration of a Biphenyl Precursor

An alternative involves first coupling 3-bromobenzoic acid with the boronic acid to form 3-(4-trifluoromethylphenyl)benzoic acid, followed by nitration.

Causality: The carboxylic acid group is a meta-director in electrophilic aromatic substitution. The phenyl group is an ortho-, para-director. In the 3-phenylbenzoic acid intermediate, the positions ortho and para to the phenyl group (C2, C4, C6) and the position meta to the carboxylic acid group (C5) are activated. Nitration with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to yield the 5-nitro isomer as a major product due to the strong meta-directing effect of the carboxyl group.[6][12]

Protocol:

-

Precursor Synthesis: Synthesize 3-(4-trifluoromethylphenyl)benzoic acid using the Suzuki coupling protocol described above with 3-bromobenzoic acid as the starting material.

-

Nitration: Cool a solution of concentrated sulfuric acid to 0-5 °C. Slowly add the biphenyl precursor (1.0 eq). Add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[13]

-

Reaction and Isolation: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Pour the reaction mixture over ice to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Predicted Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following predictions are based on established principles and data from similar structures.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of its functional groups.[15][16]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1710 - 1680 | Strong | C=O stretch of carboxylic acid |

| 1550 - 1515 | Strong | Asymmetric NO₂ stretch |

| 1355 - 1335 | Strong | Symmetric NO₂ stretch |

| 1320 - 1120 | Strong, Multiple Bands | C-F stretches of the CF₃ group |

| 1610 - 1580 | Medium | C=C stretch of aromatic rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted for a standard solvent like DMSO-d₆.[17]

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically δ 13.0 - 13.5 ppm .

-

Aromatic Protons (Benzoic Acid Ring): The three protons on the central ring will be distinct. The proton at C6, situated between the phenyl and nitro groups, will likely be the most deshielded. The protons at C2 and C4 will also appear as distinct multiplets, likely in the range of δ 8.2 - 8.8 ppm .

-

Aromatic Protons (Trifluoromethylphenyl Ring): The four protons on the second ring will appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring. These are expected in the range of δ 7.8 - 8.1 ppm .

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): Expected around δ 165 - 167 ppm .[18][19]

-

Aromatic Carbons: The spectrum will show 10 distinct aromatic carbon signals.

-

C-NO₂ (C5): Highly deshielded, expected around δ 148 - 150 ppm .

-

C-CF₃: A quartet (due to C-F coupling) expected around δ 125 - 130 ppm with a J-coupling of ~270 Hz.

-

CF₃: A quartet signal for the trifluoromethyl carbon itself.

-

Other aromatic carbons will appear between δ 120 - 145 ppm .

-

Potential Applications in Research and Development

The unique structural features of this compound suggest its utility as a high-value intermediate or a final active molecule in several advanced fields.

Medicinal Chemistry and Drug Discovery

Substituted biphenyl carboxylic acids are valuable scaffolds for developing novel therapeutics.[20] The presence of the nitro and trifluoromethyl groups allows for fine-tuning of electronic and steric properties to optimize drug-receptor interactions. Potential therapeutic areas include:

-

Anti-inflammatory Agents: As an analogue of existing NSAIDs, it could be investigated for inhibitory activity against cyclooxygenase (COX) enzymes.[1]

-

Anticancer Agents: Many biphenyl derivatives have been explored for their cytotoxic effects against various cancer cell lines.[20]

-

Antimicrobial Compounds: The combination of aromatic systems and electron-withdrawing groups is a feature in some antimicrobial agents.

Materials Science

The rigidity of the biphenyl core combined with the high thermal and chemical stability conferred by the CF₃ group makes this molecule an interesting building block for high-performance polymers, liquid crystals, or organic electronics.[4] The nitro group provides a site for further functionalization, allowing for the synthesis of more complex polymeric or dendritic structures.

Conclusion

While this compound is not a widely studied compound, its structure represents a confluence of functionalities that are of high interest in modern chemical research. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. The proposed Suzuki-Miyaura coupling route offers a reliable and high-yielding pathway, and the predicted spectroscopic data provide a clear benchmark for structural verification. The potential applications in medicinal chemistry and materials science underscore the value of this molecule as a target for future research and development.

References

- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?

- Garrido, J., & Marques, M. P. (n.d.). Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films. Applied Spectroscopy.

- ResearchGate. (2024, February). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

- Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- NOP. (n.d.). 1 H-NMR: 3-Phenylbenzoic acid. Sustainability in the organic chemistry lab course.

- The Royal Society of Chemistry. (n.d.).

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.

- ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.

- Osawa, M., & Ataka, K. (n.d.). Surface-enhanced infrared absorption of p-nitrobenzoic acid deposited on silver island films: contributions of electromagnetic and chemical mechanisms. The Journal of Physical Chemistry.

- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.

- DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.

- LookChem. (n.d.). Cas 92-89-7,4'-nitro[1,1'-biphenyl]-4-carboxylic acid.

- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.

- Chen, J.-C., et al. (n.d.). 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. RSC Publishing.

- Maji, S. (2010). Synthesis of New Poly(biphenylene oxide) with Pendent Trifluoromethyl Group. Journal of Macromolecular Science Part A Pure and Applied Chemistry, 47(2), 154.

- ResearchGate. (2025, August 6). Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids.

- ResearchGate. (n.d.). Computational prediction of C13 chemical shifts of benzoic acid.

- Stenutz. (n.d.). 3-phenylbenzoic acid.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST WebBook.

- PubChem. (n.d.). 3-Phenylsalicylic acid.

- Sigma-Aldrich. (n.d.). 5-Nitro-3-phenylbenzoic acid | 188355-96-6.

- Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- The Royal Society of Chemistry. (n.d.). Supramolecular complex approach for recyclable catalyst.

- ResearchGate. (n.d.). Recorded raman spectra of (a) p-nitro benzoic acid (pnbA) and (b) Sand.

- Kumar, R., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Organic Chemistry, 10(2), 131-147.

- Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Sigma-Aldrich. (n.d.). 5-Nitro-3-phenylbenzoic acid | 188355-96-6.

- The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- ResearchGate. (2026, January 13). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF.

- Okamoto, A., et al. (2007). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Journal of Oleo Science, 56(9), 479-91.

- BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 5-Nitro-1,2,3-benzenetricarboxylic Acid.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- YouTube. (2022, November 12). The major product of nitration of benzoic acid is (a) 3-Nitrobenzoic acid (b) 4-Nitrobenzoic acid...

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- NOP. (n.d.).

- Wikipedia. (n.d.). Nitrobenzoic acid.

- MDPI. (2025, July 18).

- PMC. (2024, January 5).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online [medcraveonline.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brainly.com [brainly.com]

- 16. Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films [opg.optica.org]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. rsc.org [rsc.org]

- 19. faculty.fiu.edu [faculty.fiu.edu]

- 20. ajgreenchem.com [ajgreenchem.com]

Methodological & Application

Application Note: Precision Nitration of Benzoic Acid Derivatives

Controlling Regioselectivity and Safety in Electrophilic Aromatic Substitution

Abstract & Introduction

The nitration of benzoic acid derivatives remains a cornerstone transformation in the synthesis of pharmaceutical intermediates, dyes, and energetic materials. While the reaction is a classic example of Electrophilic Aromatic Substitution (EAS), the presence of the electron-withdrawing carboxyl group (-COOH) presents specific challenges: ring deactivation requiring harsh conditions, and strong meta-directing effects.

This guide moves beyond the textbook definition to address the practical realities of nitration: managing the extreme exothermicity of mixed-acid systems, controlling regioselectivity when competing directing groups are present (e.g., Salicylic Acid), and ensuring high-purity isolation.

Mechanistic Insight: The "Deactivated" Ring Challenge

Success in nitration depends on understanding the active electrophile: the Nitronium ion (

In benzoic acid derivatives, the carbonyl group withdraws electron density from the ring via induction and resonance. This destabilizes the carbocation intermediate (sigma complex), particularly at the ortho and para positions.[1] Consequently, the meta position, while still deactivated relative to benzene, becomes the path of least resistance (lowest activation energy).

Visualization: Mechanism of Meta-Selective Nitration

The following diagram illustrates the generation of the nitronium ion and the subsequent attack on the deactivated ring.

Figure 1: Mechanistic flow of nitronium ion generation and meta-selective attack on deactivated aromatic rings.

Critical Safety Protocols: The "Mixed Acid" Hazard

Nitration accidents are frequently caused by thermal runaways. The mixing of concentrated

-

Cryogenic Setup: Never mix acids at room temperature. Pre-cool

to 0°C before adding -

Addition Rate: The rate of addition is the primary temperature control knob. If the internal temp rises >15°C, stop addition immediately.

-

Quench Protocol: Never pour water into the acid mixture. Always pour the reaction mixture slowly onto a large excess of crushed ice.

-

No Organics in Waste: Do not mix nitration waste with organic solvents (acetone, ethanol) in waste drums; this can form explosive mixtures.

Protocol A: Standard Mixed-Acid Nitration

Target: Methyl 3-nitrobenzoate (from Methyl Benzoate) Rationale: Methyl benzoate is used over free benzoic acid because the ester is easier to extract and purify, and it serves as a robust model for deactivated substrates.

Reagents & Equipment[4][5][6]

-

Methyl Benzoate (2.0 g, ~15 mmol)

-

Conc. Sulfuric Acid (

, 98%) -

Conc. Nitric Acid (

, 70%) -

Ice/Salt Bath (-5°C to 0°C)

-

Magnetic Stirrer & Dropwise Addition Funnel (or glass pipette for small scale)

Step-by-Step Methodology

-

Substrate Preparation:

-

Place 2.0 g of Methyl Benzoate in a 50 mL Erlenmeyer flask.

-

Add 4.0 mL of conc.

. -

Observation: The solution will be viscous and clear.

-

Cool to 0°C in an ice/salt bath.[2]

-

-

Nitrating Agent Preparation (In-Situ):

-

In a separate small vessel, mix 1.5 mL conc.

and 1.5 mL conc. -

Cool this mixture to 0°C.

-

-

Reaction (The Critical Step):

-

Add the acid mixture to the substrate dropwise over 15–20 minutes.

-

Control: Maintain internal temperature <15°C.

-

Why? Higher temperatures promote dinitration and oxidative byproduct formation.

-

Once addition is complete, allow to warm to room temperature (RT) and stir for 15 minutes.

-

-

Quench & Isolation:

-

Pour the reaction mixture over 20 g of crushed ice.

-

Stir vigorously. The product will precipitate as a white/cream solid.

-

Vacuum filter using a Büchner funnel.[3]

-

Wash with 2 x 10 mL cold water to remove residual acid.

-

Wash with 1 x 5 mL ice-cold methanol (removes ortho-isomer impurities).

-

Workflow Diagram

Figure 2: Operational workflow for the standard nitration protocol.

Protocol B: Nitration of Activated Derivatives (Salicylic Acid)

Target: 5-Nitrosalicylic Acid (Major) / 3-Nitrosalicylic Acid (Minor)

Rationale: Salicylic acid contains an activating -OH group (ortho/para director) and a deactivating -COOH group (meta director). The -OH group dominates kinetics. Using the standard

Modified Methodology (Acetic Acid System)

-

Dissolution: Dissolve Salicylic Acid (1.5 g) in Glacial Acetic Acid (8 mL). Heat gently (~50°C) if required to dissolve, then cool to 20°C.

-

Nitration: Add conc.

(1.5 eq) dropwise.[5]-

Note: No Sulfuric Acid is used. The acetic acid acts as a solvent and moderates the acidity.

-

-

Reaction: Stir at room temperature. The solution will turn reddish-orange.

-

Workup: Pour into ice water. The product (mixture of 3- and 5-nitro isomers) precipitates.

-

Purification: Recrystallization from water/ethanol allows separation (5-nitro isomer is less soluble).

Analytical Validation & Data Summary

To validate the success of the experiment, compare your results against these standard metrics.

| Metric | Methyl 3-nitrobenzoate (Target) | Methyl Benzoate (Starting Material) | Notes |

| Physical State | White/Cream Solid | Colorless Liquid | Product must be solid. Oil indicates impurities. |

| Melting Point | 78°C – 80°C | -12°C | Sharp MP indicates high purity. |

| IR Spectroscopy | 1530 cm⁻¹, 1350 cm⁻¹ | Absent | Strong N-O stretches (asymmetric/symmetric). |

| ¹H NMR | Loss of Symmetry | Symmetric | 3-nitro product shows complex splitting (singlet, doublet, triplet, doublet). |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product is an oil | Incomplete crystallization or "supercooling." | Scratch glass with rod; add a seed crystal; ensure methanol wash was ice cold. |

| Low Yield | Temperature too high (>20°C) or water in acids. | Keep temp <15°C. Ensure glassware is bone-dry before starting. |

| Red Fumes ( | Oxidation occurring.[5] | Addition was too fast. Slow down. Ensure cooling bath is effective. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Methyl Benzoate nitration).

-

Organic Syntheses. "Methyl m-nitrobenzoate." Org.[6][7][8] Synth. 1922, 2, 43. (Industrial scale validation of the mixed acid method).

-

Royal Society of Chemistry. "Nitration of Methyl Benzoate." Classic Chemistry Demonstrations. (Educational safety protocols).

-

Jagodziński, T. S. "Nitration of Salicylic Acid." Ultrasonics Sonochemistry, 2004. (Discussion on regioselectivity in activated benzoic derivatives).

Sources

- 1. youtube.com [youtube.com]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Methyl 3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 3-Nitrobenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Application of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in organic synthesis

Application Note: Strategic Utilization of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in Medicinal Chemistry

Executive Summary

This compound represents a "Privileged Scaffold" in modern drug discovery, particularly within the fields of kinase inhibition (e.g., p38 MAP, B-Raf) and nuclear receptor modulation (e.g., ROR

-

The Biaryl Core: Provides a rigid linker that orients substituents into specific binding pockets.[1]

-

The Trifluoromethyl Group (

): Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for membrane permeability.[1] -

The Nitro Group (

): A "masked" aniline, serving as a precursor for urea/amide formation (crucial for H-bond donor/acceptor motifs in the kinase hinge region).[1] -

The Carboxylic Acid (

): A versatile handle for amide coupling to solubilizing groups or heterocycle formation.[1]

This guide details the synthesis , chemoselective reduction , and downstream application of this scaffold, providing researchers with a robust roadmap for library generation.[1]

Synthesis Protocol: The Suzuki-Miyaura Strategy

The most efficient route to this scaffold is the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with 4-(trifluoromethyl)phenylboronic acid .[1] This approach avoids the handling of potentially unstable nitro-boronic acids.[1]

Reagents & Materials

-

Substrate: 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1).[1][2]

-

Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4).[1]

-

Catalyst:

(Robust for aryl chlorides/bromides).[1] -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent System: 1,4-Dioxane / Water (4:1 v/v).[1]

Step-by-Step Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromo-5-nitrobenzoic acid (1.0 equiv, 10 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.1 equiv, 11 mmol).

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

-

Base Addition: Add

(3.0 equiv, 30 mmol). The acid will deprotonate first; ensure excess base is present for the coupling.[1] -

Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen inhibits the Pd cycle.[1]

-

Catalyst Addition: Add

(0.05 equiv, 5 mol%). -

Reaction: Heat to 90°C under an inert atmosphere for 4–6 hours. Monitor by LC-MS (Look for mass shift:

). -

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

Yield Expectation: 75–85% (Light yellow solid).[1]

Downstream Transformations (Application Modules)

Once synthesized, the scaffold can be "diverged" into two primary classes of inhibitors.[1]

Module A: The "Hinge Binder" Route (Nitro Reduction)

The nitro group is reduced to an aniline, which is then derivatized to form ureas or amides that bind to the ATP-binding site of kinases.[1]

-

Method: Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential defluorination of the

group or reduction of the aromatic ring.[1] -

Protocol:

Module B: The "Solubility Tail" Route (Amide Coupling)

The carboxylic acid is coupled to solubilizing amines (e.g., morpholine, piperazine) to improve DMPK properties.[1]

-

Method: HATU or T3P mediated coupling.[1]

-

Protocol:

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic logic of using this scaffold to access diverse chemical space.

Figure 1: Divergent synthesis workflow starting from the core this compound scaffold.[1]

Comparative Analysis of Reaction Conditions

To ensure reproducibility, we compared various conditions for the critical Suzuki coupling step.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |

| Catalyst | |||

| Base | |||

| Solvent | Dioxane/Water (4:[1][2]1) | Toluene/EtOH/Water | DMF (Anhydrous) |

| Temp | 90°C | 100°C | 120°C |

| Yield | 82% | 65% | <30% |

| Notes | Robust; handles steric bulk well.[1] | Air sensitive; lower turnover.[1] | Poor solubility of base; slow reaction.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

-

PubChem Compound Summary. "3-Bromo-5-nitrobenzoic acid" (CID 239336).[1] Link[1]

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Integrated Protocol for Monitoring Nitration Reaction Progress

Executive Summary

Nitration reactions (Electrophilic Aromatic Substitution) are a cornerstone of pharmaceutical synthesis but represent one of the most hazardous unit operations in drug development. The "mixed acid" systems (typically

This guide moves beyond basic TLC monitoring to establish a Process Analytical Technology (PAT) framework. We define a protocol that synchronizes In-situ FTIR (for real-time kinetics and safety), Reaction Calorimetry (for thermal boundaries), and Offline HPLC (for critical regioselectivity analysis).

Critical Warning: Nitration reactions are prone to thermal runaway.[1] Never scale up a nitration reaction without prior Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) data.

Strategic Monitoring Framework

Effective monitoring requires a "Triangulated Approach" to address the three specific challenges of nitration:

-

Safety: The reaction is highly exothermic; accumulation of unreacted reagent leads to runaway.

-

Kinetics: Reactions are often biphasic and fast; manual sampling is dangerous and inaccurate.

-

Selectivity: Nitration often produces ortho-, meta-, para- isomers and over-nitrated byproducts (dinitration) that must be quantified.

The Triangulated Protocol

| Monitoring Tier | Technology | Primary Purpose | Critical Quality Attribute (CQA) |

| Tier 1 (Pre-Start) | RC1 / DSC | Safety Boundaries | Heat of Reaction ( |

| Tier 2 (Real-Time) | In-situ FTIR | Kinetics & End-point | Reactant Conversion, Nitronium Ion Formation |

| Tier 3 (Validation) | Offline HPLC | Purity & Selectivity | Regio-isomer Ratio ( |

Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting where safety checks and analytical feedback loops intersect.

Figure 1: Integrated workflow for nitration monitoring, prioritizing safety gating (Tier 1) before reaction execution.

Detailed Methodology

Tier 1: Safety Gating (Calorimetry)

Before any probe is inserted, the thermal envelope must be defined.

-

Protocol: Run a Differential Scanning Calorimetry (DSC) scan on the starting material and the final product to identify decomposition onset temperatures.

-

Metric: Ensure the Maximum Synthesis Temperature (MST) is at least 50°C below the Time to Maximum Rate (TMRad) onset.

Tier 2: In-Situ FTIR (Real-Time Kinetics)

FTIR is the gold standard for nitration because the Nitro (

Target Bands:

-

Asymmetric

Stretch: -

Symmetric

Stretch: -

Nitronium Ion (

):

Experimental Protocol:

-

Background: Collect background spectrum with the reactor filled with the solvent (often

or Acetic Acid) before adding the substrate. -

Probe: Use a Diamond or Silicon ATR probe (chemical resistance to concentrated

is non-negotiable). -

Data Collection: Set collection interval to 30 seconds. Nitration can spike rapidly.

-

Trend Analysis:

-

Track the disappearance of the aromatic C-H bend (substrate) and the appearance of the

band (product). -

Safety Stop: If the

peak at

-

Tier 3: Offline HPLC (Regioselectivity & Purity)

FTIR confirms "Nitration happened." HPLC confirms "The correct nitration happened."

The Quenching Challenge: Direct injection of nitration mixtures into an HPLC will destroy the column and yield erratic results due to ongoing reactions.

Strict Quenching Protocol:

-

Preparation: Prepare a "Quench Vial" containing 5 mL of saturated Sodium Bicarbonate (

) or 5 mL of crushed ice/water slurry. -

Sampling: Withdraw 50-100

L of reaction mixture. -

Immediate Quench: Eject sample immediately into the Quench Vial.

-

Note: Evolution of

gas is normal.

-

-

Extraction: Add 1 mL of Ethyl Acetate or DCM. Vortex for 15 seconds.

-

Separation: Allow layers to separate. Pipette the organic (top) layer into a clean vial.

-

Dilution: Dilute 100

L of the organic layer into 900 -

Injection: Inject onto HPLC.

HPLC Method Parameters:

-

Column: C18 or Phenyl-Hexyl (Phenyl columns often provide better separation of ortho/meta/para isomers due to

interactions). -

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Gradient: Steep gradient (e.g., 5% to 95% B over 10 mins) to elute di-nitro impurities which are significantly more lipophilic.

Data Interpretation & Troubleshooting

Mechanism Visualization

Understanding the mechanism helps interpret the FTIR data. The formation of the Nitronium ion is the rate-limiting step in mixed-acid nitrations.

Figure 2: Mechanistic pathway. Monitoring the NO2+ ion prevents accumulation.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| FTIR: Strong | Reaction Stalling (Accumulation). | Safety Hazard: Stop dosing. Increase mixing speed. Check temperature. Do not restart until peak drops. |

| HPLC: Poor resolution of ortho/para isomers. | Standard C18 column insufficient. | Switch to Phenyl-Hexyl or Biphenyl stationary phase to leverage |

| HPLC: Ghost peaks or shifting retention times. | Incomplete quenching / Acid damage. | Ensure quench uses excess bicarbonate. Check pH of sample before injection (should be pH 5-7). |

| FTIR: Water bands ( | Hygroscopic solvent / Wet reagents. | Use solvent subtraction algorithms in the FTIR software. Focus on the "Fingerprint region" ( |

References

-